molecular formula C6H12ClNO2 B1436220 2-Methylpyrrolidine-3-carboxylic acid hydrochloride CAS No. 1803589-97-0

2-Methylpyrrolidine-3-carboxylic acid hydrochloride

Cat. No. B1436220
CAS RN: 1803589-97-0
M. Wt: 165.62 g/mol
InChI Key: PRMWNOXWBQBPRP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “2-Methylpyrrolidine-3-carboxylic acid hydrochloride” is C6H12ClNO2 . The InChI code is 1S/C6H11NO2.ClH/c1-4-5(6(8)9)2-3-7-4;/h4-5,7H,2-3H2,1H3,(H,8,9);1H .


Physical And Chemical Properties Analysis

The physical form of “this compound” is a powder. It has a molecular weight of 165.62 . More specific physical and chemical properties might be found in specialized chemical literature or databases.

Scientific Research Applications

Synthesis Applications

2-Methylpyrrolidine-3-carboxylic acid hydrochloride is utilized in various synthesis processes. For instance, it is used in the synthesis of 7-amino-3-(1-methylpyrrolidinio) methyl-3-cephem-4-carboxylate hydrochloride, a compound synthesized from ACLH· HCl through condensation, N-alkylation, and hydrolysis (Cheng, 2005). Additionally, it is employed in the synthesis of cefepime hydrochloride from 7-ACA, an important process in pharmaceuticals (Feng, 2002).

Analytical Chemistry

In analytical chemistry, derivatives of this compound, like 2-(2-Aminoethyl)-1-methylpyrrolidine, are used as derivatization reagents for carboxylic acids in high-performance liquid chromatography (HPLC) with electrogenerated chemiluminescence detection (Morita & Konishi, 2002).

Asymmetric Synthesis

It's also significant in the asymmetric synthesis of various compounds. An example includes the enantiomers of a quinolonecarboxylic acid class of antibacterial agents, where the S-(+) enantiomer showed more activity against aerobic and anaerobic bacteria (Rosen et al., 1988).

Catalysis

This compound plays a role in catalysis as well. It has been used in densely substituted L-Proline Esters as catalysts for asymmetric Michael additions of ketones to nitroalkenes, an important reaction in organic chemistry (Ruiz-Olalla, Retamosa, & Cossío, 2015).

Oxidation Processes

In oxidation processes, a derivative, N-methylpyrrolidin-2-one hydrotribromide (MPHT), has been found efficient for the oxidation of aromatic aldehydes to carboxylic acids using hydrogen peroxide as an oxidant (Joseph, Jain, & Sain, 2007).

Tautomerism Studies

Research into the tautomerism of related compounds, such as N-butyl-4(2)-methoxycarbonyl-pyrrolid-3-ones and their hydrochlorides, provides insights into the behavior of these compounds in different solvents and environments (Arbuzov et al., 1972).

Safety and Hazards

The safety information for “2-Methylpyrrolidine-3-carboxylic acid hydrochloride” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

2-methylpyrrolidine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c1-4-5(6(8)9)2-3-7-4;/h4-5,7H,2-3H2,1H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRMWNOXWBQBPRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCN1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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